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Compound of Interest

Compound Name: Enrofloxacin Methyl Ester

Cat. No.: B15295174

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Enrofloxacin Methyl Ester. Due to the limited publicly available experimental data for this
specific derivative, this document leverages data from the parent compound, Enrofloxacin, for
comparative analysis. All quantitative data is presented in structured tables, and detailed
experimental protocols are provided.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. Its
methyl ester derivative, Enrofloxacin Methyl Ester, is primarily encountered as a reference
standard for analytical purposes, such as chromatography. Understanding its spectroscopic
signature is crucial for impurity profiling, metabolite identification, and quality control in drug
development. This guide summarizes the key spectroscopic characteristics (NMR, IR, and MS)
that define Enrofloxacin Methyl Ester.

Molecular Structure and Properties

o |[UPAC Name: Methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-
dihydroquinoline-3-carboxylate[1]

¢ Molecular Formula: C20H24FN3Os[1]
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e Molecular Weight: 373.42 g/mol [1]
e Accurate Mass: 373.1802[1]

Spectroscopic Data

While specific experimental spectra for Enrofloxacin Methyl Ester are not readily available in
the public domain, the following tables provide key mass spectrometry data and
predicted/comparative data for NMR and IR based on the known spectra of Enrofloxacin.

3.1. Mass Spectrometry (MS)

The mass spectrum of Enrofloxacin Methyl Ester is expected to show a prominent molecular
ion peak corresponding to its accurate mass.

Parameter Value Reference

o Electrospray lonization (ESI),
lonization Mode . [2]
Positive

Molecular lon [M+H]*
(Calculated)

374.1876

Accurate Mass of Neutral
373.1802 [1]
Molecule

Fragmentation Pattern: The fragmentation of Enrofloxacin Methyl Ester in MS/MS analysis
would likely involve the loss of the methyl ester group, cleavage of the piperazine ring, and
other characteristic fragmentations of the quinolone core. These patterns would be crucial for
its specific identification.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts for Enrofloxacin Methyl Ester based on the
known spectrum of Enrofloxacin and general principles of NMR spectroscopy. The addition of
the methyl ester group will primarily affect the chemical shift of the quinolone ring protons and
introduce a new singlet for the methyl protons.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.lgcstandards.com/NL/en/Enrofloxacin-Methyl-Ester/p/MM0395.11?queryID=54baec57a4412057020b2f55f7cd8949
https://www.lgcstandards.com/NL/en/Enrofloxacin-Methyl-Ester/p/MM0395.11?queryID=54baec57a4412057020b2f55f7cd8949
https://www.benchchem.com/product/b15295174?utm_src=pdf-body
https://www.benchchem.com/product/b15295174?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Enrofloxacin
https://www.lgcstandards.com/NL/en/Enrofloxacin-Methyl-Ester/p/MM0395.11?queryID=54baec57a4412057020b2f55f7cd8949
https://www.benchchem.com/product/b15295174?utm_src=pdf-body
https://www.benchchem.com/product/b15295174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15295174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

H NMR (Predicted)

Predicted Chemical Shift

Proton Assignment Multiplicity
(ppm)

H-2 ~8.6 s
H-5 ~7.9 d
H-8 ~7.0 d
N-CH (cyclopropyl) ~3.5 m
-OCHs ~3.8 s
Piperazine-H 3.2-34 m
Piperazine-H 25-27 m
Ethyl-CH: ~2.5 q
Cyclopropyl-CH:z 1.1-1.3 m
Ethyl-CHs ~1.1 t

13C NMR (Predicted)
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Carbon Assignment Predicted Chemical Shift (ppm)
C=0 (ester) ~165

C=0 (ketone) ~177

Quinolone Ring Carbons 105 - 155

-OCHs ~52

Piperazine Carbons 45 - 55

Ethyl-CH: ~47

N-CH (cyclopropyl) ~35

Ethyl-CHs ~12

Cyclopropyl-CH:z ~8

3.3. Infrared (IR) Spectroscopy

The IR spectrum of Enrofloxacin Methyl Ester will exhibit characteristic absorption bands for
its functional groups. The most significant change from the spectrum of Enrofloxacin will be the
appearance of a strong C=0 stretching band for the ester group and the absence of the broad
O-H stretch of the carboxylic acid.

Expected Wavenumber

Functional Group Vibrational Mode
(cm™)
C=0 (Ester) 1720 - 1740 Stretch
C=0 (Ketone) 1620 - 1640 Stretch
C=C (Aromatic) 1450 - 1600 Stretch
C-F 1000 - 1400 Stretch
C-O (Ester) 1000 - 1300 Stretch
C-N 1020 - 1250 Stretch
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Experimental Protocols

4.1. Synthesis of Enrofloxacin Methyl Ester

This protocol describes a general method for the esterification of Enrofloxacin.
Materials:

» Enrofloxacin

¢ Methanol (anhydrous)

e Thionyl chloride (SOCI2) or a strong acid catalyst (e.g., concentrated sulfuric acid)
e Sodium bicarbonate (NaHCO3) solution (saturated)

e Dichloromethane (CH2Cl2)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask

» Reflux condenser

e Magnetic stirrer

e Separatory funnel

 Rotary evaporator

Procedure:

e Suspend Enrofloxacin in anhydrous methanol in a round-bottom flask.

e Cool the mixture in an ice bath.

o Slowly add thionyl chloride dropwise with stirring.
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 After the addition is complete, remove the ice bath and allow the mixture to warm to room
temperature.

e Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress
by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture and remove the excess methanol using a
rotary evaporator.

e Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate
solution to neutralize any remaining acid.

» Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

 Filter the drying agent and concentrate the organic solution under reduced pressure to obtain
the crude Enrofloxacin Methyl Ester.

o Purify the product by column chromatography or recrystallization.
4.2. Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra can be acquired on a 400 MHz or higher
spectrometer using deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds) as the
solvent.

o Mass Spectrometry: High-resolution mass spectra can be obtained using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

» IR Spectroscopy: The IR spectrum can be recorded using a Fourier-transform infrared (FTIR)
spectrometer with the sample prepared as a KBr pellet or a thin film.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of Enrofloxacin Methyl Ester.
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Caption: Experimental workflow for the synthesis and analysis of Enrofloxacin Methyl Ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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